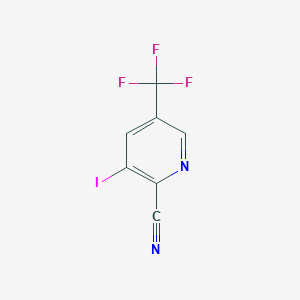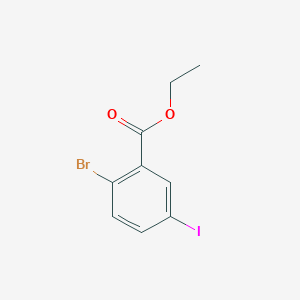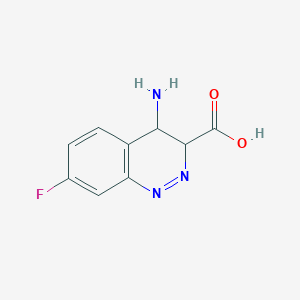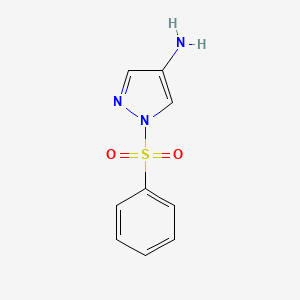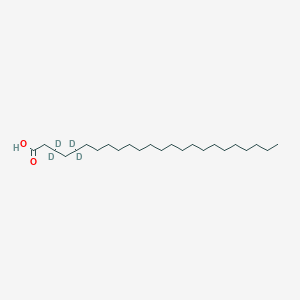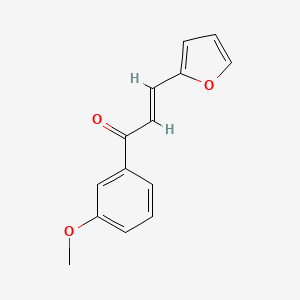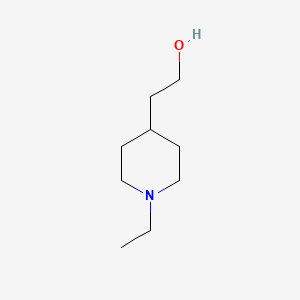
2-(1-Ethylpiperidin-4-yl)ethan-1-ol
Overview
Description
2-(1-Ethylpiperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C9H19NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an ethyl group attached to the nitrogen atom and a hydroxyl group attached to the ethan-1-ol moiety
Mechanism of Action
Target of Action
2-(1-Ethyl-4-piperidinyl)ethanol is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been utilized in different therapeutic applications . .
Mode of Action
Piperidine derivatives have been reported to interact with various targets, leading to a wide range of biological activities . For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-4-yl)ethan-1-ol typically involves the reaction of 1-ethylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-ethylpiperidine and ethylene oxide.
Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as tetrahydrofuran (THF), at a temperature range of 0-50°C.
Procedure: Ethylene oxide is slowly added to a solution of 1-ethylpiperidine in THF, and the mixture is stirred for several hours. The reaction progress is monitored using techniques such as thin-layer chromatography (TLC).
Isolation: The product is isolated by removing the solvent under reduced pressure, followed by purification using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpiperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 2-(1-ethylpiperidin-4-yl)ethanone.
Reduction: Formation of 2-(1-ethylpiperidin-4-yl)ethanamine.
Substitution: Formation of 2-(1-ethylpiperidin-4-yl)ethyl halides.
Scientific Research Applications
2-(1-Ethylpiperidin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
2-(1-Isopropylpiperidin-4-yl)ethan-1-ol: Contains an isopropyl group instead of an ethyl group.
2-(1-Cyclopentylpiperidin-4-yl)ethan-1-ol: Contains a cyclopentyl group instead of an ethyl group.
Uniqueness
2-(1-Ethylpiperidin-4-yl)ethan-1-ol is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties.
Properties
IUPAC Name |
2-(1-ethylpiperidin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-10-6-3-9(4-7-10)5-8-11/h9,11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAVRWJOPPIPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

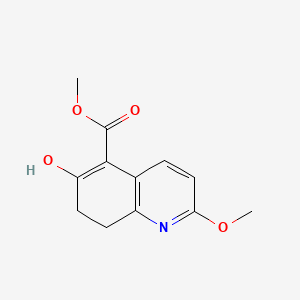
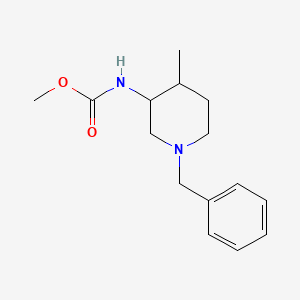
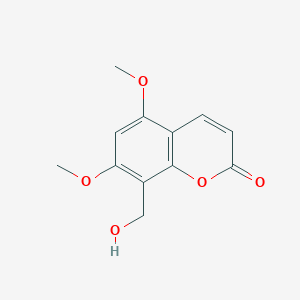
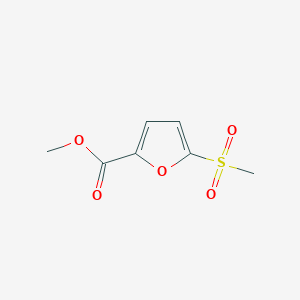
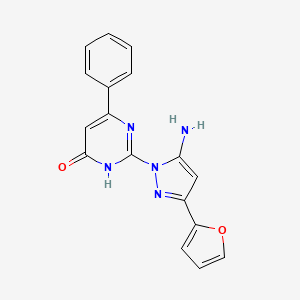
![11,12-Didehydro-|A-oxodibenz[b,f]azocine-5(6H)-pentanoic acid](/img/structure/B3090160.png)
![Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B3090165.png)
